Methyl 2-Amino-3-chloro-6-nitrobenzoate
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Overview
Description
Methyl 2-Amino-3-chloro-6-nitrobenzoate is an organic compound with the molecular formula C8H7ClN2O4. It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Amino-3-chloro-6-nitrobenzoate typically involves multiple steps. One common method includes the nitration of methyl 3-chloro-2-nitrobenzoate followed by the reduction of the nitro group to an amino group. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Amino-3-chloro-6-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkoxides
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives
Scientific Research Applications
Methyl 2-Amino-3-chloro-6-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-Amino-3-chloro-6-nitrobenzoate involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Amino-6-chloro-3-nitrobenzoate
- Methyl 3-Chloro-6-methyl-2-nitrobenzoate
- Methyl 2-Methyl-3-nitrobenzoate
Uniqueness
Methyl 2-Amino-3-chloro-6-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H7ClN2O4 |
---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
methyl 2-amino-3-chloro-6-nitrobenzoate |
InChI |
InChI=1S/C8H7ClN2O4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,10H2,1H3 |
InChI Key |
SFDVGVVHELZCRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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